
Methyl (S)-(-)-lactate: A Versatile Chiral Pool
Starting Material for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl (S)-(-)-lactate

Cat. No.: B143375 Get Quote

Introduction: In the landscape of pharmaceutical research and drug development, the demand

for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is

often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the

desired therapeutic effect while the other may be inactive or even harmful. The "chiral pool"

provides a powerful and cost-effective strategy for the synthesis of such single-enantiomer

drugs, utilizing readily available, naturally occurring chiral molecules as starting materials.

Among these, methyl (S)-(-)-lactate, derived from the naturally abundant L-lactic acid, has

emerged as a highly versatile and valuable C3 chiral building block. Its well-defined

stereocenter, coupled with the presence of two distinct functional groups—a hydroxyl and a

methyl ester—offers a rich platform for a wide array of chemical transformations, enabling the

stereocontrolled construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the utility of methyl (S)-(-)-lactate in

asymmetric synthesis. It is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of key transformations, quantitative data,

detailed experimental protocols, and illustrative synthetic pathways.

Core Properties and Handling
Methyl (S)-(-)-lactate is a colorless liquid with the chemical formula C₄H₈O₃. A summary of its

key physical and chemical properties is presented in the table below.
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Property Value

Molecular Weight 104.10 g/mol

Boiling Point 144-145 °C

Density 1.09 g/mL at 25 °C

Optical Rotation [α]²⁰/D ~ -11.5° (neat)

CAS Number 27871-49-4

As a chiral starting material, ensuring the enantiomeric purity of methyl (S)-(-)-lactate is crucial

for its successful application in asymmetric synthesis. It is typically available with high

enantiomeric excess (ee).

Key Synthetic Transformations
The synthetic utility of methyl (S)-(-)-lactate stems from the selective manipulation of its

hydroxyl and ester functionalities. The inherent chirality at the C2 position can be either

retained or inverted, and this stereocenter can direct the formation of new stereocenters in

subsequent reactions.

Protection of the Hydroxyl Group
The first step in many synthetic sequences involving methyl (S)-(-)-lactate is the protection of

the secondary hydroxyl group. This prevents unwanted side reactions and allows for the

selective modification of the ester group. The tert-butyldimethylsilyl (TBDMS) group is a

commonly employed protecting group due to its stability under a wide range of reaction

conditions and its facile removal under mild conditions.

Experimental Protocol: TBDMS Protection of Ethyl (S)-(-)-lactate (Adaptable for Methyl (S)-(-)-
lactate)

A detailed protocol for the TBDMS protection of the analogous ethyl (S)-(-)-lactate is provided

in Organic Syntheses. This procedure can be readily adapted for methyl (S)-(-)-lactate by

adjusting the molar equivalents accordingly.
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To a solution of ethyl (S)-(-)-lactate (1.0 mol) in anhydrous dimethylformamide (DMF, 500 mL) is

added imidazole (1.5 mol). The solution is cooled in an ice bath, and tert-butyldimethylsilyl

chloride (TBDMSCl, 1.0 mol) is added in portions. The reaction mixture is stirred and allowed to

warm to room temperature overnight. The product, ethyl (S)-2-(tert-

butyldimethylsilyloxy)propanoate, is isolated by aqueous workup and purified by distillation.[1]

Reactant Molar Eq.

Ethyl (S)-(-)-lactate 1.0

Imidazole 1.5

TBDMSCl 1.0

DMF -

Expected Yield: High

Deprotection of TBDMS Ethers: The TBDMS group can be efficiently removed using fluoride

ion sources, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under

acidic conditions, for instance, with a catalytic amount of acetyl chloride in dry methanol.[2][3]

Methyl (S)-(-)-lactate O-TBDMS-Methyl (S)-lactate TBDMSCl, Imidazole, DMF
 TBAF, THF or AcCl, MeOH
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Caption: Protection and deprotection of the hydroxyl group of methyl (S)-(-)-lactate.

Conversion to Chiral Aldehydes
The protected methyl (S)-lactate can be readily converted into a valuable chiral aldehyde

synthon. This transformation typically involves the reduction of the methyl ester to a primary

alcohol, followed by oxidation.

Experimental Protocol: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal
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A two-step procedure for the conversion of TBDMS-protected ethyl (S)-lactate to the

corresponding aldehyde has been reported and is adaptable for the methyl ester.

Reduction of the Ester: The TBDMS-protected ethyl (S)-lactate (1.0 equiv) is dissolved in an

anhydrous solvent such as diethyl ether or THF and cooled to -78 °C. A solution of

diisobutylaluminium hydride (DIBAL-H, 2.2 equiv) is added dropwise, and the reaction is

stirred at low temperature before being quenched. The resulting primary alcohol is isolated

after an aqueous workup.[1]

Oxidation of the Alcohol (Swern Oxidation): To a solution of oxalyl chloride (1.5 equiv) in

dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO, 2.2 equiv). After a

short period, a solution of the TBDMS-protected primary alcohol (1.0 equiv) in DCM is

added. Following this, triethylamine (5.0 equiv) is added, and the reaction is allowed to warm

to room temperature. The desired aldehyde is obtained after an aqueous workup and

purification.[1] The Swern oxidation is known for its mild conditions and wide functional group

tolerance.[4]

Step Reagents Key Conditions

Reduction DIBAL-H -78 °C

Oxidation (COCl)₂, DMSO, Et₃N -78 °C to rt

Expected Yield: High for both steps.

O-TBDMS-Methyl (S)-lactate O-TBDMS-(S)-propan-1,2-diol DIBAL-H (S)-2-(tert-Butyldimethylsilyloxy)propanal Swern Oxidation
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Caption: Conversion of protected methyl (S)-lactate to a chiral aldehyde.

Inversion of Stereochemistry: The Mitsunobu Reaction
A powerful feature of using methyl (S)-(-)-lactate as a chiral starting material is the ability to

access the corresponding (R)-enantiomer through a stereochemical inversion. The Mitsunobu
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reaction is a widely used method for achieving this transformation with a high degree of

inversion.[5][6][7][8]

General Protocol for Mitsunobu Inversion:

The alcohol (in this case, protected methyl (S)-lactate) is treated with a nucleophile (often a

carboxylic acid, such as p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl

azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate

(DIAD). The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the

stereocenter. The resulting ester can then be hydrolyzed to afford the alcohol with the inverted

(R)-configuration.

Reagent Role

Alcohol (e.g., Methyl (S)-lactate) Substrate

Carboxylic Acid (e.g., p-NO₂C₆H₄COOH) Nucleophile

PPh₃ Activates the alcohol

DEAD or DIAD Oxidant

Expected Outcome: High yield with complete inversion of stereochemistry.

Methyl (S)-lactate Derivative Inverted Ester Intermediate p-NO₂C₆H₄COOH, PPh₃, DEAD Methyl (R)-lactate Derivative Hydrolysis

Click to download full resolution via product page

Caption: Stereochemical inversion of methyl (S)-lactate via the Mitsunobu reaction.

Applications in the Total Synthesis of Natural
Products
The utility of methyl (S)-(-)-lactate as a chiral building block is best illustrated through its

application in the total synthesis of complex, biologically active natural products.
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Diastereoselective Synthesis of 1,3-Diols
Methyl (S)-(-)-lactate is a common precursor for the stereoselective synthesis of 1,3-diol

motifs, which are prevalent in many polyketide natural products.[9][10][11] The synthesis of

these structures often involves the elaboration of the chiral aldehyde derived from methyl

lactate.

Asymmetric Synthesis of Polysubstituted Prolines
Methyl (S)-lactate has been employed as a chiral auxiliary in the 1,3-dipolar cycloaddition of

azomethine ylides to generate highly substituted proline derivatives with excellent

diastereoselectivity (86–99% de).[12] This demonstrates how the chirality of the lactate moiety

can effectively control the stereochemical outcome of a carbon-carbon bond-forming reaction.

Conclusion
Methyl (S)-(-)-lactate stands as a testament to the power and elegance of chiral pool

synthesis. Its ready availability, low cost, and versatile functionality make it an invaluable

starting material for the asymmetric synthesis of a wide range of complex molecules. The ability

to reliably protect its hydroxyl group, convert it into a chiral aldehyde, and invert its stereocenter

provides chemists with a flexible and powerful toolkit for the construction of enantiomerically

pure compounds. As the demand for sophisticated chiral drugs continues to grow, the

importance of foundational chiral building blocks like methyl (S)-(-)-lactate in both academic

research and industrial drug development is set to endure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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